molecular formula C23H29NO4 B1505008 Fmoc-Threoninol(tBu) CAS No. 438239-28-2

Fmoc-Threoninol(tBu)

Cat. No.: B1505008
CAS No.: 438239-28-2
M. Wt: 383.5 g/mol
InChI Key: LBVPBNDGSCZOTB-UHFFFAOYSA-N
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Description

Fmoc-Threoninol(tBu): N-[(9-Fluorenylmethoxy)carbonyl]-O-tert-butyl-L-threoninol , is a versatile compound widely used in peptide synthesis. It is a derivative of threoninol with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl (tBu) protecting group. This compound is particularly valuable in the field of organic chemistry for its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Threoninol(tBu) typically involves the following steps:

    Industrial Production Methods

    In an industrial setting, the production of Fmoc-Threoninol(tBu) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance efficiency and reduce production costs.

    Chemical Reactions Analysis

    Fmoc-Threoninol(tBu): undergoes various chemical reactions, including:

    • Peptide Bond Formation: : It can be used as a building block in peptide synthesis, where it reacts with activated amino acids to form peptide bonds.

    Common Reagents and Conditions

    • Peptide Bond Formation: : Various coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt) .

    Major Products Formed

    • Peptide Bond Formation: : Peptides and proteins.

    Scientific Research Applications

    Fmoc-Threoninol(tBu): is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    • Drug Development: : It is used in the design and synthesis of peptide-based drugs, including those targeting various diseases such as cancer and infectious diseases.

    • Protein Engineering: : Researchers use it to modify and engineer proteins for improved functionality and stability.

    • Biomaterials: : It is employed in the creation of biomaterials for tissue engineering and regenerative medicine.

    Mechanism of Action

    The mechanism by which Fmoc-Threoninol(tBu) exerts its effects primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide chain elongation. The tert-butyl group protects the hydroxyl functionality, ensuring selective reactions at other sites. These protecting groups are selectively removed under specific conditions to reveal the functional groups necessary for further chemical transformations.

    Comparison with Similar Compounds

    List of Similar Compounds

    • Fmoc-Lys(Boc)-OH

    • Fmoc-Ser(tBu)-OH

    • Fmoc-Arg(Pbf)-OH

    • Fmoc-Tyr(tBu)-OH

    Properties

    IUPAC Name

    9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LBVPBNDGSCZOTB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H29NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20700696
    Record name (9H-Fluoren-9-yl)methyl (3-tert-butoxy-1-hydroxybutan-2-yl)carbamate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20700696
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    383.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    438239-28-2
    Record name (9H-Fluoren-9-yl)methyl (3-tert-butoxy-1-hydroxybutan-2-yl)carbamate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20700696
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Fmoc-Threoninol(tBu)
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    Reactant of Route 6
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